molecular formula C18H20O3S B2911831 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 883793-89-3

1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone

Cat. No.: B2911831
CAS No.: 883793-89-3
M. Wt: 316.42
InChI Key: BVOGXCLDSBOYRW-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is a complex organic compound characterized by its molecular structure, which includes a phenyl ring substituted with methoxy groups and a sulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where 3,4-dimethoxybenzene is reacted with 4-methylbenzenethiol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Sulfonates, amides.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is unique due to its specific structural features. Similar compounds include:

  • 3,4-Dimethoxyphenylacetone: Similar in having a dimethoxyphenyl group but lacking the sulfanyl group.

  • 4-Methylbenzenethiol: Similar in having a methylphenyl group but lacking the dimethoxyphenyl and propanone components.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3S/c1-13-4-7-15(8-5-13)22-11-10-16(19)14-6-9-17(20-2)18(12-14)21-3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOGXCLDSBOYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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